![molecular formula C20H19NO4 B2497793 9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 951932-95-9](/img/structure/B2497793.png)

9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

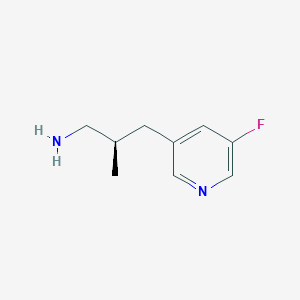

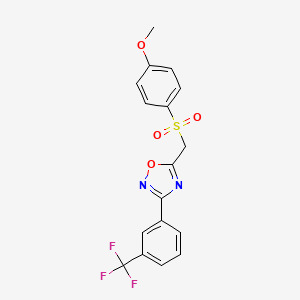

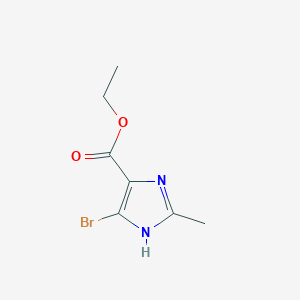

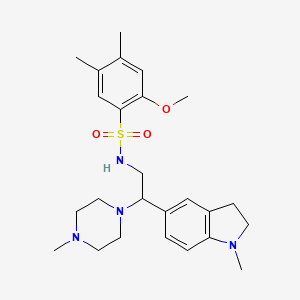

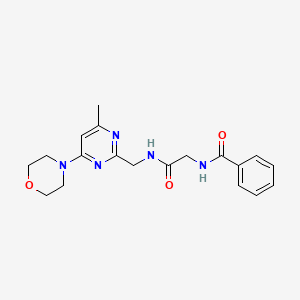

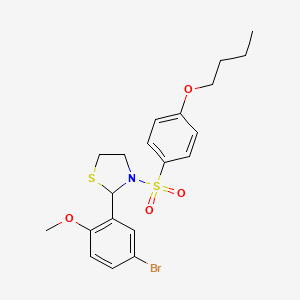

Chromeno[8,7-e][1,3]oxazin-4-one derivatives are synthesized through various chemical reactions, often involving the cyclization of chromene derivatives with different reactants under specific conditions. For instance, the synthesis of novel chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11(10H)-one derivatives has been achieved by reactions of triethyl orthoformate or aromatic aldehydes with chromeno[2,3-d]pyrimidine derivatives (Wang et al., 2014).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by X-ray diffraction analysis, revealing specific conformations and intermolecular interactions. For example, studies have detailed the crystal structures of various chromene derivatives, showing anti-rotamer conformations about certain bonds and highlighting the importance of substituent positions on molecular geometry (Reis et al., 2013).

Chemical Reactions and Properties

Chromeno[8,7-e][1,3]oxazin-4-ones undergo various chemical reactions, including cyclization and acylation, to produce a wide array of derivatives with diverse chemical properties. These reactions are often catalyzed by acids or bases and can be influenced by the presence of different functional groups (Litvinov & Shestopalov, 2009).

Physical Properties Analysis

The physical properties of chromeno[8,7-e][1,3]oxazin-4-ones, such as solubility, melting point, and crystallinity, are influenced by their molecular structures and the nature of their substituents. Studies on related compounds provide insights into how structural variations affect these physical properties.

Chemical Properties Analysis

The chemical properties of chromeno[8,7-e][1,3]oxazin-4-ones, including reactivity, stability, and potential biological activity, are determined by their unique molecular frameworks. Research indicates that modifications to the chromene core or the oxazinone moiety can significantly alter the compound's chemical behavior and interaction with biological targets.

- (Wang et al., 2014) for synthesis analysis.

- (Reis et al., 2013) for molecular structure analysis.

- (Litvinov & Shestopalov, 2009) for insights on chemical reactions and properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

The synthesis of compounds closely related to "9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one" often involves innovative methodologies that enable the formation of complex heterocyclic structures. For example, Nicolaides et al. (1996) demonstrated the preparation of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine from a reaction involving 10-(methoxyimino)phenanthren-9-one, showcasing a method to access triphenylene-o-dicarboxylic derivatives with high yield, a process relevant for materials science and synthesis of organic electronic components (Nicolaides et al., 1996).

Structural and Conformational Studies

The structural elucidation and conformational analysis of chromene derivatives offer insights into their chemical behavior and potential applications. Reis et al. (2013) reported on the crystal structures of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, highlighting the significance of conformational isomerism in understanding the properties of such compounds, which is essential for designing materials with specific optical or electronic properties (Reis et al., 2013).

Development of Novel Derivatives

The exploration of new derivatives based on the chromeno[8,7-e][1,3]oxazin-4-one framework has led to compounds with intriguing properties. Bondarenko et al. (2012) synthesized new flavonoid-containing derivatives of lupinine, incorporating an oxazine ring into benzopyran cores. These compounds, including derivatives of 9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one, offer potential for further research into their biological activity and material applications (Bondarenko et al., 2012).

Applications in Organic Synthesis

The compound and its related structures find applications in organic synthesis, demonstrating the versatility of chromeno[8,7-e][1,3]oxazin-4-one derivatives in constructing complex molecular architectures. Afarinkia et al. (2004) discussed the control of electron demand in cycloadditions involving 2(H)-1,4-oxazin-2-ones, highlighting the synthetic utility of such frameworks in creating novel compounds, potentially useful in developing new materials or pharmaceuticals (Afarinkia et al., 2004).

Wirkmechanismus

Target of Action

Similar compounds, such as quinazolinones, have been found to interact with various cellular targets, including enzymes and receptors involved in cell proliferation and survival .

Mode of Action

For instance, some quinazolinones can inhibit enzymes, thereby disrupting the biochemical pathways that these enzymes are involved in .

Biochemical Pathways

Quinazolinones and their derivatives have been shown to impact a variety of biochemical pathways, including those involved in cell proliferation, apoptosis, and other cellular functions .

Result of Action

Similar compounds have been shown to have anti-proliferative activity, suggesting that they may inhibit cell growth or division .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity of similar compounds .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

9-(2-methoxyethyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-23-10-9-21-11-16-18(25-13-21)8-7-15-19(22)17(12-24-20(15)16)14-5-3-2-4-6-14/h2-8,12H,9-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVWLRIYQQAJCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[7-[(4-Tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2497713.png)

![(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine](/img/structure/B2497716.png)

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2497718.png)

![(3r,5r,7r)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)adamantane-1-carboxamide](/img/structure/B2497723.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide](/img/structure/B2497726.png)

![N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide](/img/structure/B2497727.png)

![1-(Chloromethyl)-3-[2-(2-methoxyethoxy)ethyl]bicyclo[1.1.1]pentane](/img/structure/B2497728.png)

![5-{[(2-chloro-1,3-thiazol-4-yl)methyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2497730.png)